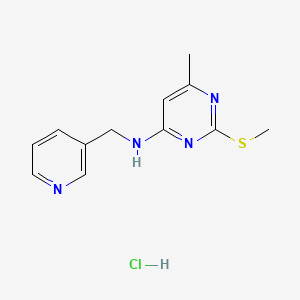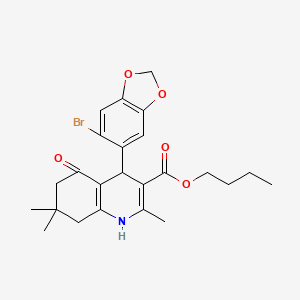![molecular formula C16H17BrO3 B5125852 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene, also known as BEEB, is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. BEEB has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene has potential applications in various research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of topoisomerase II, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of topoisomerase II, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene in lab experiments is its high purity and stability. This compound is a white crystalline solid that is easy to handle and store. In addition, this compound has a well-defined structure, making it easy to characterize using various analytical techniques. One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may be necessary for certain experiments.
Future Directions
There are several future directions for the research on 1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene. One direction is to explore its potential applications in drug development. This compound has shown promising anticancer properties, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential applications in materials science. This compound has been used as a building block for the synthesis of functionalized polymers and dendrimers, and further research could lead to the development of new materials with unique properties. Finally, further research could be done to understand the mechanism of action of this compound and its biochemical and physiological effects. This could lead to a better understanding of how this compound can be used in various research fields.
Synthesis Methods
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process starting from 1,3-dibromobenzene. The first step involves the conversion of 1,3-dibromobenzene to 1,3-bis(2-hydroxyethoxy)benzene through a nucleophilic substitution reaction with sodium hydroxide and ethylene glycol. The second step involves the bromination of 1,3-bis(2-hydroxyethoxy)benzene with bromine and acetic acid to form this compound.
properties
IUPAC Name |
1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-18-15-7-4-8-16(12-15)20-10-9-19-14-6-3-5-13(17)11-14/h3-8,11-12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLYXKWJICJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)
![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)

![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)
![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)